molecular formula C5H13NOSi B142778 N-(Trimethylsilyl)acetamide CAS No. 13435-12-6

N-(Trimethylsilyl)acetamide

Cat. No. B142778
CAS RN: 13435-12-6
M. Wt: 131.25 g/mol
InChI Key: LWFWUJCJKPUZLV-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)acetamide, also known as TMS acetamide, is a powerful silylating agent used for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols .


Molecular Structure Analysis

The molecular structure of N-(Trimethylsilyl)acetamide can be found in various chemical databases .


Chemical Reactions Analysis

N-(Trimethylsilyl)acetamide is known to react with alcohols to give the corresponding trimethyl silyl ether, along with acetamide as a byproduct . It is also used as an allyl group scavenger and is compatible with Fluorenylmethyloxycarbonyl chloride (Fmoc) protecting groups .


Physical And Chemical Properties Analysis

N-(Trimethylsilyl)acetamide is a solid with a boiling point of 84 °C/18 mmHg and a melting point of 46-49 °C .

Scientific Research Applications

  • Gas Chromatography :

    • TMSA is used in the silylation of lipolysis products for gas-liquid chromatography, allowing direct injection of the pyridine solution containing the sample and silylating agent onto the column. This method eliminates the need for converting free fatty acids to methyl esters before silylation (Tallent & Kleiman, 1968).
    • It is also used in the gas chromatographic analysis of the trimethylsilyl derivatives of iodotyrosines, iodothyronines, tyrosine, and thyronine. The derivatives can be synthesized quickly and are readily resolved by temperature-programmed gas chromatography (Alexander & Scheig, 1968).
  • Organic Synthesis and Chemistry :

    • In organic synthesis, TMSA is used to improve the efficiency of the Claisen rearrangement, a fundamental reaction in organic chemistry. It helps suppress the formation of abnormal aromatic Claisen rearrangement products by trapping the normal products as their silyl ethers (Fukuyama, Li, & Peng, 1994).
    • TMSA is involved in the synthesis of dipeptides, serving as a coupling agent. This method offers mild reaction conditions and easy purification, as all byproducts and excessive reactants are either water-soluble or hydrolysable (Huang & Feng, 2016).
    • It is also used in the solvent-free synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, serving as a catalyst for this important organic reaction (Murthy, Rajack, & Yuvaraj, 2016).
  • Structural and Spectroscopic Studies :

    • Research on the structure and metallotropy of mono- and bistrimethylsilyl derivatives of N-acetylacetamide has provided insights into the intramolecular silylotropic migrations and tautomeric forms of these compounds (Kalikhman et al., 1983).
    • TMSA is also used in the study of silylated derivatives of N-(2-hydroxyphenyl)acetamide, with findings contributing to our understanding of their structure and potential applications (Nikonov et al., 2016).

Safety And Hazards

N-(Trimethylsilyl)acetamide is considered hazardous. It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-trimethylsilylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOSi/c1-5(7)6-8(2,3)4/h1-4H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFWUJCJKPUZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065454
Record name Acetamide, N-(trimethylsilyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Trimethylsilyl)acetamide

CAS RN

13435-12-6
Record name Trimethylsilylacetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(trimethylsilyl)-
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Record name N-(Trimethylsilyl)acetamide
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Record name Acetamide, N-(trimethylsilyl)-
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Record name Acetamide, N-(trimethylsilyl)-
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Record name N-(trimethylsilyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
PC Kuzma, LE Brown, TM Harris - The Journal of Organic …, 1984 - ACS Publications
QO methoxybenzamide is, however, significantly less reactive than methyl benzoate with nucleophiles. 10 The success of the condensation of N-(trimethylsilyl) acetamide dianion is …
Number of citations: 26 pubs.acs.org
IV Sterkhova, IM Lazarev, NF Lazareva - Journal of Molecular Structure, 2019 - Elsevier
… Comparison of the behavior of amides 1 and 2 in CCl 4 solution with the previously studied N-trimethylsilyl acetamide, N-trimethylsiltrifluoroacetamide and N-trimethylsilbenzamide [42] …
Number of citations: 2 www.sciencedirect.com
M Bukowska, M Maciejewski, J Prejzner - Carbohydrate research, 1998 - Elsevier
Trimethylsilylation of cyclodextrins with N-(trimethylsilyl)acetamide in N,N-dimethylformamide - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 12 www.sciencedirect.com
AS Soldatenko, NF Lazareva - Russian Chemical Bulletin, 2023 - Springer
Chloromethyl(dimethyl)pentafluorophenoxysilane (ClCH 2 SiMe 2 OC 6 F 5 ) reacted with trimethylsilyl derivatives of N-methylacetamide, N-phenylacetamide, and N-methylbenzamide …
Number of citations: 0 link.springer.com
AS Soldatenko, IV Sterkhova, NF Lazareva - Russian Chemical Bulletin, 2023 - Springer
The reaction of N-trimethylsilylacetamides with ambifunctional silane ClCH 2 SiMeCl 2 afforded N-[dichloro (methyl) silylmethyl]-N-methylacetamide, N-[dichloro (methyl)-silylmethyl]-N-(…
Number of citations: 1 link.springer.com
SM Kim, R Bentley, CC Sweeley - Carbohydrate Research, 1967 - Elsevier
When mixtures of the α and β anomers of benzyl d-glucopyranoside, and of 2-, 3-, 4-, and 6-O-benzyl-d-glucose were treated with hexamethyldisilazane, the tetrakis-O-trimethylsilyl …
Number of citations: 27 www.sciencedirect.com
G Opfermann, W Schänzer, W Schänzer, W Geyer… - 1996 - dshs-koeln.de
… In 1967 the synthesis of N-methyl-N-trimethylsilyl-acetamide (MSA) was published by L. Birkofer and M.Donike. … N-Methyl-N-trimethylsilyl-acetamide …
Number of citations: 4 www.dshs-koeln.de
RH Higgins, MR Watson, WJ Faircloth… - Journal of …, 1988 - Wiley Online Library
Preparation of the trimethylsilyl ethers of 1‐alkyl‐3‐azetidinols from non‐hindered primary amines and epichlorohydrin by conversion of the intermediate 1‐(alkylamino)‐3‐chloro‐2‐…
Number of citations: 21 onlinelibrary.wiley.com
N TMS - thieme-connect.com
Silyl imidic esters (or silylimino ethers), compounds containing the SiOC= N fragment, are useful reagents for organic synthesis and have been described extensively.[1±4] The simple …
Number of citations: 0 www.thieme-connect.com
AS Soldatenko, IV Sterkhova, NF Lazareva - Russian Chemical Bulletin, 2022 - Springer
New representatives of (O-Si)-chelate compounds, N-(fluorosilyl)methyl derivatives of N-methylacetamide, N-methylbenzamide, N-phenylacetamide, and N-phenylbenzamide, were …
Number of citations: 5 link.springer.com

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